molecular formula C10H10N4O3 B7816594 [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid CAS No. 924859-17-6

[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid

Cat. No.: B7816594
CAS No.: 924859-17-6
M. Wt: 234.21 g/mol
InChI Key: ARIXSMFMUNTJAC-UHFFFAOYSA-N
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Description

[2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid: is an organic compound that features a tetrazole ring attached to a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid typically involves the reaction of 2-methyl-5-(1H-tetrazol-1-yl)phenol with chloroacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine or other reduced forms.

    Substitution: The phenoxy group can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

Biology and Medicine:

    Drug Development: The tetrazole ring is a bioisostere of carboxylic acids, making this compound a potential candidate for drug development, particularly as enzyme inhibitors or receptor antagonists.

    Agriculture: It can be used as a precursor for agrochemicals, such as herbicides or pesticides, due to its potential biological activity.

Industry:

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing improved adhesion and durability.

Mechanism of Action

The mechanism of action of [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

    [2-(1H-Tetrazol-5-yl)phenoxy]acetic acid: Similar structure but lacks the methyl group, which can affect its reactivity and biological activity.

    [2-(1H-Tetrazol-1-yl)phenoxy]acetic acid: Similar structure but with different substitution patterns on the phenyl ring, leading to variations in chemical and biological properties.

Uniqueness: The presence of the methyl group in [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid can influence its steric and electronic properties, potentially enhancing its reactivity and specificity in various applications. This makes it a unique compound with distinct advantages over its analogs.

Properties

IUPAC Name

2-[2-methyl-5-(tetrazol-1-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3/c1-7-2-3-8(14-6-11-12-13-14)4-9(7)17-5-10(15)16/h2-4,6H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARIXSMFMUNTJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=NN=N2)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225216
Record name 2-[2-Methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924859-17-6
Record name 2-[2-Methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924859-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-Methyl-5-(1H-tetrazol-1-yl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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